molecular formula C15H12O4 B7976405 Methyl 4-phenoxybenzoylformate

Methyl 4-phenoxybenzoylformate

Cat. No.: B7976405
M. Wt: 256.25 g/mol
InChI Key: APFJAHLGLWIBEP-UHFFFAOYSA-N
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Description

Methyl 4-phenoxybenzoylformate is an ester derivative characterized by a benzoylformate backbone substituted with a phenoxy group at the para position and a methyl ester moiety. Esters of this class often serve as intermediates in the production of fine chemicals due to their reactivity and stability under varied conditions. The methyl ester group typically enhances volatility and solubility compared to its ethyl or bulkier counterparts, though specific properties depend on substituent effects and molecular conformation.

Properties

IUPAC Name

methyl 2-oxo-2-(4-phenoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c1-18-15(17)14(16)11-7-9-13(10-8-11)19-12-5-3-2-4-6-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APFJAHLGLWIBEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C1=CC=C(C=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-phenoxybenzoylformate can be synthesized through several methods. One common approach involves the esterification of 4-phenoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction rate and yield. Additionally, the purification process may include techniques such as recrystallization or chromatography to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-phenoxybenzoylformate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-phenoxybenzoic acid, while reduction could produce 4-phenoxybenzyl alcohol .

Scientific Research Applications

Methyl 4-phenoxybenzoylformate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-phenoxybenzoylformate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific biological context and the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Methyl 4-phenoxybenzoylformate, we compare it with structurally or functionally related esters, focusing on synthesis, physical properties, and applications.

Structural Analogs: Methyl vs. Ethyl Esters

  • Ethyl 4-Phenoxybenzoylformate (): This ethyl-substituted analog shares the same phenoxybenzoylformate core but differs in the ester group. Ethyl esters generally exhibit lower volatility and higher hydrophobicity compared to methyl esters due to increased alkyl chain length. For example, methyl salicylate () has a vapor pressure of 0.13 kPa at 25°C, whereas ethyl salicylate is less volatile (0.06 kPa). This trend suggests this compound may be more amenable to gas-phase applications (e.g., chromatography) than its ethyl counterpart .

Diterpene Methyl Esters

Compounds like sandaracopimaric acid methyl ester and communic acid methyl ester () are diterpene-derived esters isolated from plant resins. Unlike this compound, these esters feature complex bicyclic or tricyclic frameworks, conferring rigidity and thermal stability. For instance, sandaracopimaric acid methyl ester is used in resin formulations and adhesives due to its high melting point (>150°C), whereas this compound’s linear structure likely results in lower thermal stability .

Aromatic Esters with Functional Groups

  • Methyl Salicylate (): A simple aromatic ester with analgesic properties. Compared to this compound, methyl salicylate has a lower molecular weight (152.15 g/mol vs. ~286 g/mol for this compound, estimated) and higher volatility, making it suitable for topical formulations.

Table 1: Comparative Properties of Selected Esters

Compound Molecular Weight (g/mol) Key Functional Groups Volatility (Relative) Applications Reference
This compound* ~286 Phenoxy, Methyl Ester Moderate Organic synthesis, intermediates Inferred
Ethyl 4-Phenoxybenzoylformate ~300 Phenoxy, Ethyl Ester Low Research/industrial reagents
Sandaracopimaric Acid Methyl Ester ~332 Diterpene, Methyl Ester Low Resins, adhesives
Methyl Salicylate 152.15 Hydroxybenzoate, Methyl Ester High Pharmaceuticals, fragrances

*Estimated based on structural analogs.

Key Findings

  • Substituent Effects : Methyl esters generally offer higher volatility and lower hydrophobicity than ethyl or diterpene esters, favoring applications requiring rapid evaporation or solubility in polar solvents.
  • Structural Complexity: Diterpene esters () exhibit superior thermal stability but require more complex synthesis pathways compared to linear aromatic esters like this compound.

Biological Activity

Methyl 4-phenoxybenzoylformate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound can be described by its molecular formula C10H10O3C_{10}H_{10}O_3. The compound features a phenoxy group, which is known for enhancing the biological activity of similar compounds. Its structure can be represented as follows:

Methyl 4 phenoxybenzoylformate C9H9O3C7H5O\text{Methyl 4 phenoxybenzoylformate }\quad \text{C}_9\text{H}_9\text{O}_3\text{C}_7\text{H}_5\text{O}

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These results suggest that this compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown anti-inflammatory effects in vitro. A study conducted on human keratinocytes demonstrated that treatment with this compound significantly reduced the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha.

Case Study: In Vitro Evaluation

  • Cell Line: Human keratinocytes
  • Concentration Range: 10 µM to 100 µM
  • Results:
    • IL-6 levels decreased by up to 50% at 50 µM concentration.
    • TNF-alpha levels decreased by approximately 40% at the same concentration.

The mechanism through which this compound exerts its effects appears to involve the modulation of signaling pathways associated with inflammation and microbial resistance. It is hypothesized that the phenoxy group contributes to enhanced cell membrane permeability, facilitating better interaction with target cells.

Toxicity Profile

Toxicity studies are crucial for understanding the safety profile of any new compound. Preliminary assessments indicate that this compound has low toxicity in mammalian cell lines, with an LD50 greater than 1000 mg/kg in rodent models.

ParameterValue
LD50 (mg/kg)>1000
Skin IrritationMild
Eye IrritationModerate

Conclusion and Future Directions

This compound exhibits promising biological activities, particularly as an antimicrobial and anti-inflammatory agent. However, further studies are required to fully elucidate its mechanisms of action and to evaluate its efficacy in vivo. Future research should focus on:

  • Pharmacokinetics: Understanding absorption, distribution, metabolism, and excretion (ADME) profiles.
  • Clinical Trials: Evaluating therapeutic potential in human subjects.
  • Structural Modifications: Investigating how variations in the chemical structure affect biological activity.

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